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Compound of Interest

Compound Name: Ameltolide

Cat. No.: B1667027 Get Quote

This guide provides a comparative analysis of the preclinical safety profile of Ameltolide, a

novel anticonvulsant, with three established antiepileptic drugs (AEDs): Phenytoin,

Carbamazepine, and Valproate. The data presented is compiled from published toxicology

studies to assist researchers, scientists, and drug development professionals in evaluating the

relative safety of these compounds.

Quantitative Safety Data Summary
The following tables summarize key findings from developmental and subchronic toxicity

studies conducted on Ameltolide and the comparator drugs. These data provide a quantitative

basis for comparing their safety profiles.

Table 1: Developmental Toxicity Data
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Compound Species
Dosing
Regimen

NOEL
(Maternal
Toxicity)

NOEL
(Developme
ntal
Toxicity)

Key
Developme
ntal
Toxicities
Observed

Ameltolide Rat

10, 25, 50

mg/kg/day

(Gestation

Days 6-17)

10 mg/kg/day 25 mg/kg/day

Depressed

fetal body

weight at 50

mg/kg/day.[1]

Rabbit

25, 50, 100

mg/kg/day

(Gestation

Days 6-18)

25 mg/kg/day 25 mg/kg/day

Depressed

fetal viability

and body

weight,

shortened

digits, and

incomplete

ossification at

100

mg/kg/day.

Weakly

teratogenic.

[1]

Phenytoin
Rhesus

Macaque

60-600

mg/kg/day

(Gestation

Days 21-50)

Not explicitly

stated, but

dose-

dependent

maternal

toxicity

observed.

Not explicitly

stated, but

increased

embryonic

loss

observed.

No

teratogenic

effects were

reported, but

there was an

increase in

embryonic

loss.[2]

Carbamazepi

ne

Wistar Rat 25, 50, 100

mg/kg/day

(Gestation

Days 5-19)

Not explicitly

stated.

< 25

mg/kg/day

Increased

fetal

malformation

s (dilation of

brain
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ventricles and

ureters, bent

and

nodulated

ribs) at 50

and 100

mg/kg/day.[3]

Mouse

8.75, 22.75,

52.5, 65

mg/day

(Gestation

Period)

Not explicitly

stated.

< 8.75

mg/day

Growth

retardation

and

neurodevelop

mental

toxicity at

higher doses,

including

spina bifida,

meromelia,

and

anencephaly.

[4]

Valproate Human Therapeutic

Doses

Not

applicable.

No

established

threshold

dose below

which no risk

exists.

Increased

risk of major

congenital

malformation

s (e.g., neural

tube defects),

development

al delays,

lower

intellectual

abilities, and

an increased

risk of autism

spectrum

disorder and

ADHD in

children
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exposed in-

utero.

Table 2: Subchronic Toxicity Data
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Compound Species
Dosing
Regimen

NOAEL
Key Toxicities
Observed

Ameltolide Rhesus Monkey

5, 10, 20, 45,

100 mg/kg/day (3

months)

20 mg/kg/day

Deaths at 45 and

100 mg/kg/day.

Clinical signs at

100 mg/kg

included

convulsions,

diarrhea,

weakness, and

ataxia. Increased

methemoglobin

at 45 and 100

mg/kg. No

specific target

organ toxicity on

histology.

Phenytoin
Human (Chronic

Use)

Therapeutic

Doses
Not applicable.

Gingival

hyperplasia,

hypersensitivity

rash, folate

deficiency,

peripheral

neuropathy, and

bone marrow

suppression.

Acute toxicity

can lead to

ataxia,

nystagmus, and

slurred speech.

Experimental Protocols
Detailed methodologies for the key toxicological studies cited are outlined below.
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Developmental Toxicology Studies
The developmental toxicity of Ameltolide was evaluated in rats and rabbits. In these studies,

pregnant animals were administered the test compound during the period of organogenesis.

Test System:

Species: Sprague-Dawley rats and New Zealand White rabbits.

Animal Model: Naturally mated, pregnant females.

Dosing:

Route of Administration: Oral gavage.

Frequency: Once daily.

Duration: Gestation days 6-17 for rats and 6-18 for rabbits.

Dose Levels (Ameltolide):

Rats: 0, 10, 25, or 50 mg/kg/day.

Rabbits: 0, 25, 50, or 100 mg/kg/day.

Endpoints Evaluated:

Maternal: Body weight, clinical signs of toxicity, and post-mortem examination.

Fetal: Viability, body weight, and external, visceral, and skeletal malformations.

Key Metrics: No-Observed-Effect Level (NOEL) for maternal and developmental toxicity.

For the comparator drugs, similar study designs are employed in regulatory developmental

toxicity testing. For instance, the study on carbamazepine in Wistar rats involved oral gavage

from gestation days 5-19, with evaluations of maternal and fetal parameters on gestation day

20.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1667027?utm_src=pdf-body
https://www.benchchem.com/product/b1667027?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Subchronic Toxicity Studies
The subchronic toxicity of Ameltolide was assessed in rhesus monkeys to understand its

effects following repeated administration.

Test System:

Species: Young adult Rhesus monkeys.

Dosing:

Route of Administration: Oral via nasogastric intubation.

Vehicle: 10% aqueous acacia.

Frequency: Daily.

Duration: 3 months.

Dose Levels (Ameltolide): 5, 10, 20, 45, and 100 mg/kg/day.

Endpoints Evaluated:

Clinical signs of toxicity, body weight, food consumption, hematology, clinical chemistry,

and gross and microscopic pathology.

Pharmacokinetic parameters were also assessed.

Key Metric: No-Observed-Adverse-Effect Level (NOAEL).

Mechanism of Action and Signaling Pathway
Ameltolide is suggested to have a phenytoin-like mechanism of action, which primarily

involves the modulation of voltage-gated sodium channels. These channels are crucial for the

initiation and propagation of action potentials in neurons. In epilepsy, hyperexcitability of

neurons is a key pathological feature. Anticonvulsants like Ameltolide, Phenytoin, and

Carbamazepine stabilize the inactive state of voltage-gated sodium channels, thereby reducing

the repetitive firing of neurons and preventing seizure propagation. Valproate also interacts with
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sodium channels, but has a broader mechanism of action that includes effects on GABAergic

and glutamatergic neurotransmission.

The following diagram illustrates the mechanism of action of anticonvulsant drugs targeting

voltage-gated sodium channels.

Neuronal Membrane

Drug Action

Voltage-Gated Sodium Channel

Resting State

Open State

Inactive State

Inactivates

Recovers

Reduced Neuronal Firing
(Anticonvulsant Effect)

Ameltolide

Stabilizes

Phenytoin

Stabilizes

Carbamazepine
Stabilizes

Depolarization

Opens

Repolarization

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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